N-Fluorobenzenesulfonimide

Description

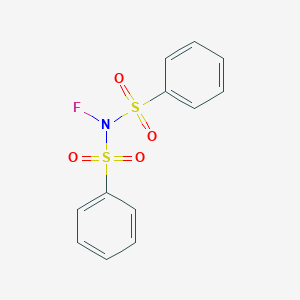

Structure

3D Structure

Properties

IUPAC Name |

N-(benzenesulfonyl)-N-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKHFSNWQCZBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343177 | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133745-75-2 | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133745-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133745752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-fluoro-N-(phenylsulfonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FLUOROBENZENESULFONIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TGL3A00I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Fluorobenzenesulfonimide: A Comprehensive Technical Guide for Researchers

Introduction: N-Fluorobenzenesulfonimide (NFSI) has emerged as a cornerstone reagent in modern organic synthesis, prized for its versatility and efficacy. Primarily known as a powerful electrophilic fluorinating agent, its utility extends to serving as a robust oxidant and a precursor for amination reactions. This technical guide provides an in-depth exploration of NFSI's applications, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers, scientists, and drug development professionals in leveraging this multifaceted reagent.

Core Applications of this compound

NFSI is a bench-stable, crystalline solid that is soluble in many common organic solvents, making it a convenient and widely used reagent.[1][2] Its reactivity stems from the polarized N-F bond, which allows for the transfer of an electrophilic fluorine atom to a variety of nucleophiles. Beyond this primary role, NFSI participates in a range of transformative chemical reactions.

Electrophilic Fluorination

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, including metabolic stability, lipophilicity, and binding affinity.[3] NFSI is a go-to reagent for this purpose, effectively fluorinating a diverse array of substrates.

Fluorination of Carbonyl Compounds: NFSI is highly effective for the α-fluorination of carbonyl compounds, a critical transformation in medicinal chemistry. This includes the fluorination of β-ketoesters, β-keto phosphonates, and lactones. Enantioselective fluorinations can be achieved with high yields and excellent enantiomeric excess through the use of chiral catalysts.

| Substrate Type | Catalyst/Conditions | Product | Yield (%) | ee (%) | Reference |

| β-Ketoester | Chiral Palladium Complex | α-Fluoro-β-ketoester | up to 99 | up to 98 | [3] |

| β-Keto Phosphonate | Chiral Palladium Complex | α-Fluoro-β-keto phosphonate | 85-95 | 88-96 | [4] |

| Indanonecarboxylate | Chiral Thiourea | α-Fluoro-indanonecarboxylate | up to 99 | up to 99 | [5] |

| β-Ketoacid | Cs₂CO₃, MeCN/H₂O | α-Fluoroketone | up to 81 | N/A | [6][7] |

Fluorination of Aromatic and Heteroaromatic Compounds: The direct C-H fluorination of aromatic systems is a highly sought-after transformation. NFSI can fluorinate electron-rich arenes and heterocycles, often with the aid of a catalyst. For instance, the fluorination of 2H-indazoles proceeds efficiently in water, highlighting a green chemistry approach.[8]

| Substrate Type | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2H-Indazole | Water, ambient air | 3-Fluoro-2H-indazole | up to 87 | [8] |

| 8-Amidoquinoline | NiSO₄ | 5-Fluoro-8-amidoquinoline | Good to Excellent | [9] |

| (Hetero)arenes | ZrCl₄, DCM, rt | Mono-fluorinated (hetero)arenes | Moderate to Good | [9] |

| N-Substituted Indoles | K₂CO₃, DCE | 3-Aminoindoles | 35-95 | [9] |

NFSI as an Oxidant

NFSI's utility extends beyond fluorination; it serves as a potent oxidant in various transformations, particularly in transition metal-catalyzed reactions.[1][10] It can facilitate oxidative addition steps, enabling catalytic cycles that would otherwise be challenging.

A notable application is in the palladium-catalyzed diamination of unactivated alkenes, where NFSI acts as the oxidant to generate a Pd(IV) intermediate.[1][11] It also functions as a radical initiator and a selective oxidant in the one-pot synthesis of sulfoxides from alkenes and thiols, avoiding over-oxidation to sulfones.[12]

| Reaction Type | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| Sulfoxidation | Alkene, Thiol | DBU | Sulfoxide | up to 72 | [12] |

| Diamination | Unactivated Alkene | Pd(TFA)₂, TEMPO | Cyclic Diamine | up to 77 | [11] |

| N-demethylation | N-methyl amide | Cu(acac)₂ | N-demethylated amide | Good | [10] |

NFSI in Amination Reactions

NFSI can also serve as a nitrogen source in amination reactions.[1] In palladium-catalyzed C-H amination of anilides, NFSI acts as the aminating agent, providing a novel pathway for the formation of C-N bonds.[13][14] This methodology has been successfully applied to achieve highly selective intermolecular aminations.

| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| Anilide | Pd(OAc)₂, NaHCO₃ | p-aminated anilide | Moderate to Excellent | [9][13] |

| Unactivated Alkene | Pd(TFA)₂ | Cyclic Diamine | up to 77 | [11] |

| N-substituted indoles | K₂CO₃ | 3-aminated indoles | 35-95 | [9] |

Phenylsulfonyl Group Transfer

In certain contexts, NFSI can undergo a reaction pathway where it transfers a phenylsulfonyl group rather than a fluorine atom. This reactivity has been observed in the reaction with a purine (B94841) C-8 carbanion, which yielded the 8-phenylsulfonyl derivative instead of the expected 8-fluoro product.[1] This unique reactivity expands the synthetic utility of NFSI.

Experimental Protocols

Synthesis of this compound (Differding Method)

Procedure:

-

Dissolve diphenylsulfonimide in acetonitrile.

-

Add sodium fluoride (B91410) to the solution.

-

Cool the mixture to -35 °C.

-

Bubble a fluorine-nitrogen mixture (1:10 volume ratio) through the solution for 2 hours.

-

Purge the reaction mixture with nitrogen for 2 hours.

-

Isolate the white crystalline product by filtration, evaporation, and recrystallization. Yield: 74%

General Procedure for Enantioselective Fluorination of β-Ketoesters

Materials:

-

β-Ketoester (1.0 equiv)

-

Chiral Palladium Complex (e.g., (R)-BINAP-Pd(OTf)₂) (5 mol%)

-

This compound (NFSI) (1.5 equiv)

-

Ethanol

Procedure:

-

To a solution of the chiral palladium complex in ethanol, add the β-ketoester at room temperature.

-

Stir the mixture for 10 minutes to facilitate the formation of the palladium enolate.

-

Add NFSI to the reaction mixture.

-

Stir the resulting suspension at room temperature for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-fluorinated β-ketoester.[3]

Procedure for Fluorination of 2H-Indazoles

Materials:

-

2H-indazole (0.5 mmol)

-

This compound (NFSI) (0.6 mmol)

-

Water (2 mL)

Procedure:

-

Combine the 2H-indazole, NFSI, and water in a reaction vessel.

-

Stir the mixture at room temperature for 12 hours under ambient air.

-

After the reaction is complete, extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the fluorinated indazole.[8]

General Procedure for Heterobenzylic Monofluorination

Materials:

-

Substrate (e.g., alkyl-substituted nitrogen heterocycle)

-

This compound (NFSI) (3.0 equiv.)

-

Li₂CO₃ (1.1 equiv.)

-

CH₃CN

Procedure:

-

Dissolve the substrate in CH₃CN (0.1–0.25 M).

-

Add NFSI and Li₂CO₃ to the solution.

-

Heat the reaction mixture to 65 °C and maintain for 18–24 hours.

-

Cool the reaction mixture and dilute with CH₂Cl₂.

-

Wash the organic layer with saturated NaHCO₃ solution.

-

Dry the organic layer with MgSO₄, concentrate, and purify the crude product by column chromatography on silica gel.[15]

Mechanistic Insights and Visualizations

The mechanism of electrophilic fluorination by NFSI is often debated, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways, depending on the substrate and reaction conditions.

Proposed Mechanism for Palladium-Catalyzed C-H Amination

The palladium-catalyzed C-H amination of anilides with NFSI is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle.

Caption: Proposed Pd(II)/Pd(IV) cycle for C-H amination with NFSI.

Experimental Workflow for Fluorination of β-Ketoesters

The following diagram illustrates a typical experimental workflow for the enantioselective fluorination of a β-ketoester using NFSI.

Caption: Workflow for enantioselective fluorination of β-ketoesters.

Conclusion

This compound is an indispensable reagent in the modern chemist's toolkit. Its utility as an electrophilic fluorinating agent is well-established, providing access to a wide range of fluorinated organic molecules, often with high stereoselectivity. Furthermore, its roles as a potent oxidant and a versatile amination reagent significantly broaden its synthetic applications. This guide provides a solid foundation for researchers to explore and exploit the rich chemistry of NFSI in their pursuit of novel molecules and improved synthetic methodologies.

References

- 1. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 2. Multi-faceted reactivity of this compound (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Catalytic enantioselective fluorination and amination of beta-keto phosphonates catalyzed by chiral palladium complexes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. scite.ai [scite.ai]

- 8. Fluorination of 2H-Indazoles Using this compound [organic-chemistry.org]

- 9. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 10. This compound (NFSI) [organic-chemistry.org]

- 11. Palladium-Catalyzed Diamination of Unactivated Alkenes Using this compound as Source of Electrophilic Nitrogen [organic-chemistry.org]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. Palladium-catalyzed C-H aminations of anilides with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI), a white crystalline solid, has emerged as a versatile and widely utilized reagent in modern organic synthesis.[1][2][3] Its primary application lies in its capacity to act as an electrophilic fluorinating agent, enabling the introduction of fluorine atoms into a diverse range of organic molecules.[1][4] Beyond its role in fluorination, NFSI also functions as a potent oxidant and a source of the benzenesulfonyl group, demonstrating its multifaceted reactivity.[1][5][6] This technical guide provides an in-depth overview of the synthesis, characterization, and key applications of NFSI, tailored for professionals in research and drug development.

Physicochemical Properties

NFSI is a stable, easy-to-handle crystalline powder with a melting point in the range of 113–120 °C.[1][7] It exhibits good solubility in common organic solvents such as acetonitrile, dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.[1][4] Its solubility is lower in alcohols like ethanol (B145695) and methanol, and it is sparingly soluble in water and petroleum ether.[1][8]

| Property | Value |

| Appearance | White to light yellow crystalline powder |

| Molecular Formula | C₁₂H₁₀FNO₄S₂ |

| Molecular Weight | 315.34 g/mol |

| Melting Point | 113-120 °C |

| Solubility | Soluble in MeCN, CH₂Cl₂, CHCl₃, EtOAc, THF |

Synthesis of this compound

Two primary methods are predominantly employed for the synthesis of this compound: the Differding method and the Wanger method. Both methods achieve the fluorination of a benzenesulfonimide precursor.

Synthesis Workflow

Caption: General workflow for the synthesis of NFSI.

Experimental Protocols

1. Differding Method [8]

This method involves the direct fluorination of N-(phenylsulfonyl)benzenesulfonamide.

-

Procedure:

-

Dissolve N-(phenylsulfonyl)benzenesulfonamide in acetonitrile.

-

Add sodium fluoride (B91410) (NaF) to the solution.

-

Cool the mixture to -35 °C.

-

Bubble a mixture of fluorine gas and nitrogen gas (1:10 v/v) through the solution for 2 hours.

-

Purge the reaction mixture with nitrogen for 2 hours.

-

The crude product is obtained by filtration, evaporation of the solvent, and recrystallization.

-

-

Yield: 74%

2. Wanger Method [8]

This approach utilizes the sodium salt of diphenylsulfonimide as the starting material.

-

Procedure:

-

Dissolve the sodium salt of diphenylsulfonimide in a solvent system of water/acetonitrile or pure water.

-

Cool the solution.

-

Introduce a fluorine-nitrogen gas mixture (1:10 v/v).

-

After the reaction is complete, purge the reactor with nitrogen.

-

The product is isolated by filtration, washing, and drying.

-

-

Yield: Up to 94%

Characterization Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized NFSI. The following tables summarize key spectroscopic data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.12–8.04 | m | 2H | Aromatic Protons |

| 7.86–7.80 | m | 2H | Aromatic Protons |

| 7.67–7.58 | m | 2H | Aromatic Protons |

| 7.44-7.55 | m | 3H | Aromatic Protons |

| Solvent: CDCl₃, Frequency: 400 MHz[9] |

¹³C NMR and ¹⁹F NMR Spectroscopy

While detailed peak lists for ¹³C NMR are not consistently reported across general sources, spectra are available for reference.[10] Similarly, ¹⁹F NMR spectroscopy is a critical technique for characterizing fluorinated compounds, and spectra for NFSI are available in the literature.[5][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the NFSI molecule. Spectra are typically acquired using KBr pellets or ATR techniques.[12]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of NFSI. The expected molecular ion peak corresponds to the molecular formula C₁₂H₁₀FNO₄S₂.[13]

Applications of this compound

NFSI's utility extends across various domains of organic synthesis, primarily driven by its electrophilic nature.

Caption: Major applications of NFSI in organic synthesis.

-

Electrophilic Fluorination: This is the most prominent application of NFSI. It is used for the fluorination of a wide array of substrates, including electron-rich aromatic compounds, enol ethers, enolates, and carbanions.[4][8] Asymmetric fluorinations can also be achieved using chiral catalysts in conjunction with NFSI.[1][4]

-

Oxidizing Agent: NFSI can act as a strong oxidant, particularly in transition metal-catalyzed reactions. It can facilitate reductive elimination from high-oxidation-state metal centers.[1][6]

-

Amination Reagent: In certain contexts, NFSI can serve as an amination reagent. For instance, it has been employed in the palladium-catalyzed amination of aromatic C-H bonds.[1][14]

-

Phenylsulfonyl Group Transfer: Under specific reaction conditions, NFSI can act as a source for the transfer of a phenylsulfonyl group to a nucleophile.[1][5]

Safety and Handling

NFSI is an irritant and should be handled with appropriate personal protective equipment, including gloves and safety glasses. It may cause skin, eye, and respiratory irritation.[12] It is stable under normal laboratory conditions but can decompose when exposed to strong reducing agents.[1][8] Store in a cool, dry, and well-ventilated area away from incompatible substances.

This guide provides a foundational understanding of the synthesis and characterization of this compound. For more specific applications and detailed mechanistic studies, consulting the primary literature is recommended.

References

- 1. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. This compound | 133745-75-2 [chemicalbook.com]

- 5. Multi-faceted reactivity of this compound (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (NFSI) [organic-chemistry.org]

- 7. 311900050 [thermofisher.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 133745-75-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound(133745-75-2) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C12H10FNO4S2 | CID 588007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(133745-75-2) 1H NMR spectrum [chemicalbook.com]

- 14. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

The Advent and Ascendance of N-Fluorobenzenesulfonimide: A Technical Guide

For Immediate Release

Basel, Switzerland - In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular architectures is a paramount objective for researchers in drug discovery, materials science, and agrochemicals. Among the diverse arsenal (B13267) of fluorinating agents, N-Fluorobenzenesulfonimide (NFSI) has emerged as a cornerstone reagent, prized for its stability, selectivity, and broad applicability. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted utility of NFSI, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

Prior to the 1990s, the field of electrophilic fluorination was hampered by the hazardous nature and limited selectivity of existing reagents, such as elemental fluorine (F₂) and perchloryl fluoride (B91410) (FClO₃). The quest for safer and more manageable alternatives led to the development of a new class of reagents: N-fluoro compounds.

The seminal moment in the history of NFSI arrived in 1991 when Edmond Differding and Hans Ofner, working at Ciba-Geigy Ltd. in Basel, Switzerland, first reported its synthesis and utility.[1][2][3] Their groundbreaking communication in Synlett detailed a practical, one-step preparation of this stable, crystalline solid.[1][2][3] NFSI proved to be a remarkably versatile reagent, capable of fluorinating a wide range of nucleophiles, from activated aromatic compounds to carbanions, under mild conditions.[1][2] This discovery marked a significant advancement, providing chemists with a reliable and easy-to-handle tool for the precise introduction of fluorine.

NFSI is a white to off-white crystalline solid with a melting point of 110-116 °C (with decomposition).[4][5] It is soluble in a variety of common organic solvents, enhancing its practical utility in a laboratory setting.[4]

Synthesis of this compound

The original synthesis developed by Differding and Ofner remains a cornerstone for the preparation of NFSI.[1][6] This method involves the direct fluorination of benzenesulfonimide with a diluted mixture of fluorine gas in nitrogen.[1][7] An alternative approach, known as the Wanger method, utilizes the sodium salt of diphenylsulfonimide, which can result in higher yields.[6]

Experimental Protocol: Synthesis of this compound (Differding Method)[6]

-

Materials:

-

Diphenylsulfonimide

-

Acetonitrile (B52724) (anhydrous)

-

Sodium Fluoride

-

Fluorine-nitrogen gas mixture (1:10 v/v)

-

Nitrogen gas

-

-

Procedure:

-

Dissolve diphenylsulfonimide in anhydrous acetonitrile in a suitable reactor.

-

Add sodium fluoride to the solution.

-

Cool the reaction mixture to -35 °C.

-

Bubble the fluorine-nitrogen gas mixture (1:10 v/v) through the solution for 2 hours.

-

Purge the reaction mixture with nitrogen gas for 2 hours to remove any residual fluorine.

-

Filter the reaction mixture.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid to obtain pure this compound as white crystals.

-

A reported yield for this method is 74%.[6]

-

Applications in Organic Synthesis

NFSI's utility extends across a broad spectrum of organic transformations, primarily as an electrophilic fluorinating agent. It has also found significant application as a source of nitrogen for amination reactions and as an oxidant in various catalytic cycles.

Electrophilic Fluorination

NFSI is widely employed for the fluorination of a diverse range of substrates, including carbonyl compounds, aromatics, and electron-rich C-H bonds.

The α-fluorination of carbonyl compounds is a critical transformation in medicinal chemistry. NFSI provides a mild and effective means to achieve this, often with high yields and selectivity.

Table 1: Fluorination of β-Ketoacids with NFSI [8]

| Substrate (β-Ketoacid) | Product (α-Fluoroketone) | Yield (%) |

| 2-Oxo-2-phenylpropanoic acid | 1-Fluoro-1-phenylethanone | 81 |

| 2-Oxo-2-(4-methoxyphenyl)propanoic acid | 1-Fluoro-1-(4-methoxyphenyl)ethanone | 85 |

| 2-Oxo-2-(4-chlorophenyl)propanoic acid | 1-Fluoro-1-(4-chlorophenyl)ethanone | 78 |

Experimental Protocol: Decarboxylative Fluorination of β-Ketoacids[4][8]

-

Materials:

-

β-Ketoacid

-

This compound (NFSI)

-

Cesium Carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a stirred solution of the β-ketoacid in a mixture of MeCN and H₂O (10:1 v/v), add Cs₂CO₃ at room temperature.

-

After stirring for a few minutes, add NFSI in one portion.

-

Continue stirring the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-fluoroketone.

-

Direct C-H fluorination of aromatic compounds is a challenging yet highly valuable transformation. NFSI, often in conjunction with a transition-metal catalyst, enables the regioselective fluorination of arenes and heteroarenes.

Table 2: Palladium-Catalyzed ortho-Fluorination of 2-Arylbenzothiazoles with NFSI [9][10]

| Substrate (2-Arylbenzothiazole) | Catalyst System | Product | Yield (%) |

| 2-Phenylbenzothiazole | Pd(PPh₃)₄ / L-proline | 2-(2-Fluorophenyl)benzothiazole | 85 |

| 2-(4-Methoxyphenyl)benzothiazole | Pd(PPh₃)₄ / L-proline | 2-(2-Fluoro-4-methoxyphenyl)benzothiazole | 82 |

| 2-(4-Chlorophenyl)benzothiazole | Pd(PPh₃)₄ / L-proline | 2-(2-Fluoro-4-chlorophenyl)benzothiazole | 75 |

C-H Amination Reactions

Beyond its role as a fluorinating agent, NFSI serves as an efficient source of the bis(benzenesulfonyl)amido group for C-H amination reactions. This provides a direct route to protected amines, which are valuable synthetic intermediates.

Table 3: Transition-Metal-Free C-3 Amination of Indoles with NFSI [10]

| Substrate (N-Substituted Indole) | Base | Product | Yield (%) |

| 1-Methylindole | K₂CO₃ | N,N-Bis(phenylsulfonyl)-1-methyl-1H-indol-3-amine | 95 |

| 1-Benzylindole | K₂CO₃ | N,N-Bis(phenylsulfonyl)-1-benzyl-1H-indol-3-amine | 88 |

| 1-Phenylindole | K₂CO₃ | N,N-Bis(phenylsulfonyl)-1-phenyl-1H-indol-3-amine | 75 |

Experimental Protocol: Transition-Metal-Free C-3 Amination of Indoles[10]

-

Materials:

-

N-Substituted Indole (B1671886)

-

This compound (NFSI)

-

Potassium Carbonate (K₂CO₃)

-

1,2-Dichloroethane (DCE)

-

-

Procedure:

-

To a solution of the N-substituted indole in DCE, add a catalytic amount of K₂CO₃.

-

Add NFSI to the mixture.

-

Carry out the reaction under an inert atmosphere.

-

Monitor the reaction for completion.

-

Upon completion, work up the reaction mixture to isolate the 3-aminated indole product.

-

Reaction Mechanisms and Pathways

The mechanism of electrophilic fluorination with NFSI is believed to proceed through either a single-electron transfer (SET) or an Sₙ2-type pathway, depending on the substrate and reaction conditions. For C-H amination reactions, both radical and ionic pathways have been proposed.

Caption: Synthesis of this compound.

References

- 1. This compound: A Practical Reagent For Electrophilic Fluorinations | Semantic Scholar [semanticscholar.org]

- 2. scilit.com [scilit.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. researchgate.net [researchgate.net]

- 10. This compound: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of N-Fluorobenzenesulfonimide (NFSI)

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Fluorobenzenesulfonimide (NFSI) is a widely utilized electrophilic fluorinating agent in organic synthesis, valued for its effectiveness in introducing fluorine atoms into a diverse range of molecules.[1] Despite its utility, NFSI presents several health and safety hazards that necessitate strict adherence to proper handling and storage protocols. This in-depth technical guide provides comprehensive safety information, handling procedures, and emergency response measures to ensure the safe use of NFSI in a laboratory setting.

Hazard Identification and Classification

NFSI is classified as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Some sources also indicate that it is suspected of causing genetic defects.[4]

Table 1: GHS Hazard Classification for this compound [4][5]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

Hazard Pictograms: [4]

-

(GHS07)

-

(GHS08)

Physical and Chemical Properties

Understanding the physical and chemical properties of NFSI is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | References |

| Appearance | White to off-white or light brown crystalline powder/solid | [1][6][7] |

| CAS Number | 133745-75-2 | [3][4][8] |

| Molecular Formula | C12H10FNO4S2 | [1][9] |

| Molecular Weight | 315.34 g/mol | [1][4] |

| Melting Point | 114-116 °C | [6] |

| Solubility | Very soluble in acetonitrile, dichloromethane, and THF. Less soluble in toluene. Low solubility in ethanol, methanol, water, and petroleum ether. | [1][6] |

| Stability | Stable under normal conditions. | [4][8] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimize exposure risks.

Engineering Controls

-

Ventilation: Always handle NFSI in a well-ventilated area, preferably within a chemical fume hood.[3][8] Ensure that eyewash stations and safety showers are readily accessible.[8]

-

Closed Systems: For larger quantities or frequent use, consider handling within a closed system or glove box to minimize dust generation and inhalation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing contact with NFSI.

Table 3: Recommended Personal Protective Equipment for Handling NFSI

| Protection Type | Specification | References |

| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | [2][3][8] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact. | [2][3][10] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or a full-face respirator should be used if exposure limits are exceeded or irritation is experienced. | [2] |

General Handling Precautions

-

Do not eat, drink, or smoke in areas where NFSI is handled or stored.[11]

-

Use non-sparking tools and prevent electrostatic discharge.[2]

Storage Conditions

-

Store away from incompatible materials such as strong oxidizing agents and strong reducing agents.[4][8]

-

Protect from light.[6]

Emergency Procedures

A clear and practiced emergency response plan is critical when working with hazardous materials like NFSI.

First-Aid Measures

Table 4: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure | References |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [2][3][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. | [2][3][8] |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [2][5][8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [2][3][8] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment as outlined in Section 3.2. Avoid dust formation and breathing dust.[2][3][5]

-

Environmental Precautions: Prevent the spillage from entering drains or waterways.[2][11]

-

Containment and Cleaning Up: For dry spills, carefully sweep up or vacuum the material and place it into a suitable, labeled, and closed container for disposal.[3][11] Avoid generating dust.[11] For wet spills, absorb with an inert material and place in a suitable container for disposal.[10] Wash the spill area thoroughly with water.[11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][3][8]

-

Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[10]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and gaseous hydrogen fluoride (B91410) (HF).[4][5][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Experimental Protocols and Workflows

General Laboratory Use Workflow

The following diagram illustrates a standard workflow for the safe use of NFSI in a laboratory setting.

Caption: General workflow for safe laboratory use of NFSI.

Emergency Response Decision Tree: Accidental Spill

This decision tree provides a logical flow for responding to an accidental spill of NFSI.

References

- 1. This compound | 133745-75-2 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. Multi-faceted reactivity of this compound (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of N-Fluorobenzenesulfonimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Fluorobenzenesulfonimide (NFSI) in various organic solvents. NFSI is a widely used electrophilic fluorinating agent in organic synthesis, and understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document compiles available solubility data, details experimental protocols for solubility determination, and visualizes a typical experimental workflow involving NFSI.

Core Topic: Solubility of this compound (NFSI)

This compound is a white to off-white crystalline solid that is extensively used for the introduction of fluorine atoms into organic molecules. Its efficacy as a fluorinating agent is often dependent on its solubility in the reaction solvent, which influences reaction kinetics, mass transfer, and overall yield.

Qualitative Solubility Data

While extensive quantitative solubility data at various temperatures remains proprietary or not widely published in accessible literature, a consistent qualitative understanding of NFSI's solubility has been established. The following table summarizes the qualitative solubility of NFSI in a range of common organic solvents.

| Solvent Classification | Solvent | Qualitative Solubility |

| Highly Soluble | Acetonitrile (MeCN) | Very Soluble[1][2][3][4] |

| Dichloromethane (DCM) | Very Soluble[1][2][3][4] | |

| Tetrahydrofuran (THF) | Very Soluble[1][2][3][4] | |

| Soluble | Chloroform | Soluble[5][6] |

| Ethyl Acetate | Soluble[5][6] | |

| Less Soluble | Toluene | Less Soluble[1][2][3][4] |

| Low Solubility | Ethanol | Low Solubility[5][6] |

| Methanol | Low Solubility[5][6] | |

| Water | Low Solubility[5][6] | |

| Petroleum Ether | Low Solubility[5][6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following experimental protocols outline standard methodologies for determining the solubility of a solid compound like NFSI in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.

Objective: To determine the equilibrium concentration of NFSI in a given solvent at a constant temperature.

Materials:

-

This compound (NFSI), analytical grade

-

Selected organic solvent(s), HPLC grade

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of NFSI to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Sample Analysis:

-

Gravimetric Analysis: Accurately weigh the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of NFSI. Once the solvent is completely removed, weigh the remaining solid NFSI. The solubility can then be calculated as grams of NFSI per 100 g of solvent or other desired units.

-

Chromatographic/Spectroscopic Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent. Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of NFSI. The solubility is then calculated based on the dilution factor.

-

-

Data Reporting: Report the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L) at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of NFSI using the isothermal shake-flask method followed by gravimetric analysis.

Signaling Pathway: Electrophilic Fluorination of a Ketone

NFSI is a premier reagent for the electrophilic fluorination of carbonyl compounds. The following diagram illustrates the general pathway for the α-fluorination of a ketone using NFSI, proceeding through an enolate intermediate.

References

- 1. This compound CAS#: 133745-75-2 [m.chemicalbook.com]

- 2. This compound | 133745-75-2 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 133745-75-2 [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability and Storage of N-Fluorobenzenesulfonimide (NFSI)

Introduction

This compound (NFSI), CAS 133745-75-2, is a highly effective and versatile electrophilic fluorinating agent that has become indispensable in modern organic synthesis.[1][2] Its utility in the strategic introduction of fluorine atoms into organic molecules is critical in the development of pharmaceuticals, agrochemicals, and advanced materials, where fluorination can significantly enhance metabolic stability, lipophilicity, and biological activity.[1][2] Unlike harsher reagents, NFSI is noted for its relative stability, ease of handling, and selectivity, making it a preferred choice for a wide range of fluorination reactions.[2][3][4]

This guide provides a comprehensive overview of the stability profile and optimal storage conditions for NFSI, compiled from technical data sheets and scientific literature. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to ensure the reagent's integrity, maximize experimental success, and maintain a safe laboratory environment.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Citations |

| CAS Number | 133745-75-2 | |

| Molecular Formula | C₁₂H₁₀FNO₄S₂ | [5] |

| Molecular Weight | 315.34 g/mol | [5] |

| Appearance | White solid / crystalline powder | [2][6][7][8][9] |

| Melting Point | 110-116 °C (may decompose) | [5][6][7][8][9][10] |

| Density | ~1.45 - 1.53 g/cm³ | [5][6] |

| Flash Point | 110 °C | [5][11] |

Stability Profile

NFSI is recognized as a stable and easy-to-handle crystalline solid, especially when compared to earlier electrophilic fluorinating agents like molecular fluorine.[3][12] However, its stability is contingent upon proper storage and handling, as it is a high-energy compound.

Thermal Stability

NFSI is a white solid that is stable up to 180°C.[10] Its reported melting point ranges from 110-116°C, with some sources noting decomposition at these temperatures.[5][6][7][8][9][10] This suggests that while the compound can withstand elevated temperatures for short periods, prolonged exposure to heat, especially near its melting point, should be avoided to prevent degradation.

Hydrolytic Stability

Chemical Stability and Incompatibilities

The stability of NFSI in the presence of other chemicals is a critical consideration for both storage and reaction setup.

-

Acids: The compound is reported to be stable to acids.[6][7]

-

Reducing Agents: NFSI decomposes when exposed to strong reducing agents.[6][7]

-

Solvents: It is soluble in a variety of common organic solvents.[5][6][7][10][11][12] Its stability in these solvents under typical reaction conditions is well-established, making it a versatile reagent.[3]

-

Light: It is recommended to store NFSI protected from light.[6]

A summary of its solubility and incompatibilities is provided in the tables below.

Table 2: Solubility Profile

| Solubility | Solvents | Citations |

|---|---|---|

| Highly Soluble | Acetonitrile, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | [5][6][7][10][11][12] |

| Less Soluble | Toluene, Ethanol, Methanol | [5][6][7][10][11][12] |

| Low Solubility | Water, Petroleum Ether |[6][7] |

Table 3: Stability and Incompatibility Summary

| Condition | Stability/Incompatibility | Citations |

|---|---|---|

| Thermal | Stable up to 180°C; melts with potential decomposition at 110-116°C. | [10] |

| Light | Best kept away from light. | [6] |

| Acids | Stable. | [6][7] |

| Strong Reducing Agents | Decomposes. | [6][7] |

| General Reactivity | Stable under normal, recommended storage conditions. |[13][14] |

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the chemical integrity of NFSI and ensuring laboratory safety. The consensus from safety data sheets and supplier recommendations is summarized below.

Table 4: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Citations |

|---|---|---|

| Temperature | Store in a cool, dry place. Room temperature is acceptable. | [5][6][13][15][16] |

| Atmosphere | Store under an inert atmosphere. | [5] |

| Container | Keep in a tightly sealed, original container. Check for leaks. | [13][15][16] |

| Environment | Store away from heat, direct sunlight, and incompatible materials (e.g., strong reducing agents). | [6][16] |

| Ventilation | Ensure good ventilation at the workplace. | [15] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection (safety goggles), and face protection. Use a dust respirator. | [13][15][16] |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. |[13][15][16] |

Experimental Protocols

While specific protocols for quantitative stability testing of NFSI are not detailed in the surveyed literature, a general workflow can be established based on standard practices for chemical stability assessment. This involves subjecting the compound to controlled stress conditions and monitoring its degradation over time.

Caption: General workflow for assessing the stability of NFSI.

Methodology for a Representative Stability Test (Thermal Stress)

-

Sample Preparation: Accurately weigh NFSI into several vials. For solution stability, dissolve the solid in a relevant, inert solvent (e.g., acetonitrile) to a known concentration. For solid-state stability, use the neat powder.

-

Initial Analysis (T=0): Analyze a reference sample immediately after preparation to determine the initial purity and concentration. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. Record the peak area of the NFSI.

-

Stress Condition: Place the prepared vials in a temperature-controlled oven set to a specific stress temperature (e.g., 60°C). Protect samples from light.

-

Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove a vial from the oven. Allow it to cool to room temperature.

-

Quantification: Analyze the stressed sample using the same HPLC method as the T=0 sample. Calculate the percentage of NFSI remaining by comparing its peak area to the T=0 peak area.

-

Data Analysis: Plot the percentage of remaining NFSI against time. This data can be used to determine the degradation kinetics and extrapolate a recommended shelf-life under those conditions.

Chemical Reactivity and Mechanisms

NFSI is primarily used as an electrophilic fluorinating agent ("F⁺" source), but it also functions as an oxidant, an amination reagent, and a phenylsulfonyl group transfer reagent.[7][8][9][17] Understanding its primary reaction pathway is key to its application.

Electrophilic Fluorination

The most common application of NFSI is the electrophilic fluorination of a wide range of nucleophiles, such as enolates, silyl (B83357) enol ethers, and electron-rich aromatic compounds.[6][18][19]

Caption: Generalized pathway for electrophilic fluorination using NFSI.

Role as an Oxidant in Catalysis

NFSI can act as a strong oxidant, particularly in transition metal catalysis. For example, in palladium-catalyzed reactions, it can facilitate the Pd(II)/Pd(IV) cycle by oxidizing the metal center, which promotes subsequent reductive elimination.[7]

Caption: NFSI as an oxidant in a generic Pd(II)/Pd(IV) catalytic cycle.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 133745-75-2 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 8. Multi-faceted reactivity of this compound (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 11. chembk.com [chembk.com]

- 12. jnfuturechemical.com [jnfuturechemical.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Page loading... [wap.guidechem.com]

- 15. echemi.com [echemi.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. This compound (NFSI) [organic-chemistry.org]

- 18. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 19. nbinno.com [nbinno.com]

The Dual Functionality of N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Guide to its Application as a Fluorinating and Aminating Agent

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI) has emerged as a remarkably versatile and powerful reagent in modern organic synthesis. Its ability to act as both a potent electrophilic fluorinating agent and a source of nitrogen for amination reactions makes it an invaluable tool in the construction of complex molecules, particularly in the realm of drug discovery and development. This technical guide provides an in-depth exploration of the dual functionality of NFSI, offering a comprehensive overview of its reaction scope, mechanistic underpinnings, and practical applications, complete with detailed experimental protocols and quantitative data.

NFSI as an Electrophilic Fluorinating Agent

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. NFSI is a widely used, bench-stable, and crystalline solid that serves as an excellent source of electrophilic fluorine ("F+").[1][2][3] It has proven effective in the fluorination of a diverse range of substrates, including active methylene (B1212753) compounds, enolates, enol ethers, and electron-rich aromatic and heteroaromatic systems.[1][4]

Fluorination of β-Dicarbonyl Compounds and Related Substrates

NFSI is highly effective for the α-fluorination of β-dicarbonyl compounds, a key transformation in the synthesis of many biologically active molecules. The reaction typically proceeds under mild conditions and often with high yields.

| Substrate (β-Ketoester) | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| Ethyl 2-oxocyclopentanecarboxylate | 5 mol% Pd complex | THF | 24 | 72 | [5] |

| Ethyl 2-oxocyclopentanecarboxylate | - | MeCN | 1 | 95 | [5] |

| Various β-ketoesters | Chiral bis(oxazoline)-copper triflate complexes (1 mol%) | HFIP | - | High yields | [6] |

| 3-Indolinone-2-carboxylates | Chiral Cu(I)-bisoxazoline complex | - | - | Good yields | [7] |

| β-Ketoacids | Cs₂CO₃ | MeCN/H₂O | 12 | Good yields | [8] |

Fluorination of Aromatic and Heteroaromatic Compounds

The direct C-H fluorination of arenes and heteroarenes is a highly sought-after transformation. NFSI, often in conjunction with a transition-metal catalyst, can achieve this challenging reaction.

| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| Anisole | Neat, 100°C | 4-Fluoroanisole | 40 | [5] |

| 2-Arylbenzo[d]thiazoles | Pd(PPh₃)₄, L-proline | ortho-Fluorinated product | Fair to good yields | [8] |

| 2-Arylpyrazoles | Pd(OAc)₂ | ortho-Fluorinated product | Low to excellent yields | [2] |

| (Hetero)arenes | ZrCl₄ | Mono-fluorinated products | Moderate to good yields | [2][3] |

| 8-Amidoquinolines | NiSO₄ | 5-Fluorinated quinolines | 32-46 | [2] |

| Electron-rich arenes | Solvent-free | Mono-fluorinated products | Poor to good yields | [3] |

NFSI as an Aminating Agent

Beyond its role as a fluorinating agent, NFSI serves as a versatile source of the bis(benzenesulfonyl)amino group, -N(SO₂Ph)₂, which can be readily converted to a primary amine. This functionality has been exploited in a variety of C-N bond-forming reactions, including C-H amination, and intramolecular cyclizations.[9][10]

Transition-Metal-Catalyzed Amination

Palladium and copper complexes are commonly employed to catalyze the amination of C-H bonds using NFSI. These methods often exhibit high regioselectivity, directed by existing functional groups within the substrate.

| Substrate | Catalyst | Product | Yield (%) | Reference |

| 2-OR-substituted anilides | Pd(OAc)₂ | para-Selective amination | Moderate to excellent | |

| 8-Aminoquinoline derivatives | [(MeCN)₄Cu]BF₄, 2,9-dimethyl-1,10-phenanthroline | C5-Amination | - | [2] |

| Five-membered heterocycles (pyrrole, thiophene, furan) | CuI | α-Aminated heterocycles | Good to excellent | [11] |

| 2-Aryl imidazopyridine derivatives | [(MeCN)₄Cu]BF₄ | C3-Amination | Fair to excellent | [2] |

| 2,4-Disubstituted azoles | FeCl₂, 1,3-diphenylpropane-1,3-dione | C5-Aminated azoles | Moderate to excellent | [2] |

| Polycyclic aromatic hydrocarbons | AuCl, 2,2'-biquinoline | Aminated PAHs | Low to moderate | [3] |

Transition-Metal-Free Amination

In certain cases, the amination of electron-rich substrates can be achieved without the need for a transition-metal catalyst, often requiring only a base or proceeding under thermal conditions.

| Substrate | Conditions | Product | Yield (%) | Reference |

| N-Substituted indoles | K₂CO₃, DCE | C3-Amination | 35-95 | [2][3] |

| Arenes | TEMPO, EtOAc | Aminated arenes | Good to excellent | [12] |

| Electron-rich arenes | Elevated temperatures | Amidated arenes | - | [1][9] |

Experimental Protocols

General Procedure for the Fluorination of a β-Ketoester

To a solution of the β-ketoester (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) or THF, is added the fluorinating agent NFSI (1.0-1.2 equiv). If a catalyst or base is required, it is added at this stage. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[5][8]

General Procedure for Palladium-Catalyzed C-H Amination of Anilides

In a reaction vessel, the anilide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and NaHCO₃ (2.0 equiv) are combined. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous 1,2-dichloroethane (B1671644) (DCE) is added, followed by NFSI (1.5-2.0 equiv). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the aminated product.

General Procedure for Copper-Catalyzed Amination of Heterocycles

To a reaction tube containing the heterocyclic substrate (1.0 equiv) and CuI (5 mol%) is added anhydrous DCE under an inert atmosphere. NFSI (1.5 equiv) is then added, and the mixture is stirred at 60 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[11]

General Procedure for Transition-Metal-Free Amination of Indoles

To a flame-dried reaction tube, add the N-substituted indole (B1671886) (1.0 equiv) and potassium carbonate (K₂CO₃) (0.1 equiv). Add NFSI (2.0 equiv) followed by 1,2-dichloroethane (DCE) under an inert atmosphere. The tube is sealed and the mixture is stirred at 60 °C. After the starting material is consumed (as monitored by TLC), the reaction is cooled to room temperature. The solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel.[8]

Reaction Mechanisms and Workflows

The dual reactivity of NFSI stems from its ability to act as either an electrophilic fluorine source or a source of the N-centered bis(benzenesulfonyl)imidoyl group. The specific reaction pathway is dictated by the substrate, catalyst, and reaction conditions.

Electrophilic Fluorination Mechanism

The mechanism of electrophilic fluorination by NFSI is believed to proceed via an Sₙ2-type pathway or a single-electron transfer (SET) process, depending on the nature of the nucleophile.[5] For enolates, the reaction is generally considered to be an Sₙ2 attack of the enolate on the electrophilic fluorine atom of NFSI.

Caption: Electrophilic fluorination of an enolate by NFSI.

Palladium-Catalyzed C-H Amination Workflow

The palladium-catalyzed C-H amination with NFSI is a complex process involving a Pd(II)/Pd(IV) catalytic cycle. The reaction is initiated by a directed C-H activation, followed by oxidation of the palladium center by NFSI and subsequent reductive elimination to form the C-N bond.

Caption: General workflow for Pd-catalyzed C-H amination with NFSI.

Copper-Catalyzed Amination of Heterocycles

The copper-catalyzed amination of heterocycles is proposed to proceed through a radical mechanism. The Cu(I) catalyst is oxidized by NFSI to a higher oxidation state, which then engages in a single-electron transfer with the heterocycle to generate a radical cation intermediate.

Caption: Proposed mechanism for Cu-catalyzed amination of heterocycles.

Conclusion

This compound stands out as a uniquely versatile reagent in organic synthesis, offering reliable and efficient pathways for both fluorination and amination reactions. Its broad substrate scope, coupled with the development of diverse catalytic systems, has made it an indispensable tool for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the dual functionality of NFSI in their synthetic endeavors.

References

- 1. Electrophilic aromatic substitution of electron-rich arenes with this compound (NFSI) as an electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. epfl.ch [epfl.ch]

- 8. benchchem.com [benchchem.com]

- 9. Electrophilic aromatic substitution of electron-rich arenes with N -fluorobenzenesulfonimide (NFSI) as an electrophile - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07008A [pubs.rsc.org]

- 10. Investigation on the mechanism of water-assisted palladium-catalyzed benzylic C-H amination by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Copper-Catalyzed Direct Amidation of Heterocycles with this compound [organic-chemistry.org]

- 12. Metal-free C–H amination of arene with this compound catalysed by nitroxyl radicals at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Unraveling the Reactivity of N-Fluorobenzenesulfonimide: A Theoretical Perspective

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile and widely used reagent in modern organic synthesis, primarily for electrophilic fluorination but also for amidation and sulfonylation reactions. Its bench-stable nature and predictable reactivity have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. Understanding the underlying mechanisms of NFSI's reactivity is crucial for optimizing existing synthetic protocols and designing novel transformations. This technical guide provides an in-depth analysis of the theoretical studies that have illuminated the intricate reactivity of NFSI, offering valuable insights for researchers in the field.

Core Reactivity: A Multifaceted Reagent

Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the diverse reaction pathways available to NFSI. These computational investigations have provided a molecular-level understanding of the factors governing its reactivity, including the nature of the substrate, the role of catalysts, and the influence of reaction conditions.

Electrophilic Fluorination

NFSI is most renowned for its ability to act as an electrophilic fluorine source. Theoretical calculations have shed light on the mechanism of this fundamental transformation. For instance, in the decarboxylative fluorination of β-ketoacids, DFT studies have revealed a stepwise mechanism involving the formation of an enolate intermediate, followed by electrophilic attack by NFSI to forge the C-F bond, and subsequent decarboxylation.

Amidation and Other Transformations

Beyond fluorination, NFSI can also serve as a source of the benzenesulfonimide group in amidation reactions. Computational studies have been pivotal in understanding the mechanisms of metal-catalyzed C-H amination reactions. For example, in copper-catalyzed aromatic C-H imidation, DFT calculations have detailed a catalytic cycle that involves the generation of a dinuclear Cu(II)-Cu(II) active catalyst.[1] Similarly, the mechanism of palladium-catalyzed benzylic C-H amination has been investigated, revealing that the oxidative addition of a Pd(II) species to a Pd(IV) intermediate is the rate-determining step.

Quantitative Insights from Theoretical Studies

Computational chemistry provides a powerful lens to quantify the energetic landscape of chemical reactions. The following tables summarize key quantitative data obtained from theoretical studies on NFSI reactivity, offering a comparative overview of different reaction pathways.

| Reaction Type | Substrate | Catalyst | Rate-Determining Step | Activation Energy (kcal/mol) | Computational Method | Reference |

| Aromatic C-H Imidation | Arene | Copper | Single-Electron-Transfer | Not explicitly stated in abstract | DFT | [1] |

| Benzylic C-H Amination | Toluene derivative | Palladium | Oxidative addition of Pd(II) to Pd(IV) | Not explicitly stated in abstract | DFT | |

| Decarboxylative Fluorination | β-Ketoacid | None | Electrophilic Fluorination | Not explicitly stated in abstract | DFT | |

| Radical-Relay C-H Cyanation | Benzylic C-H | Copper | Hydrogen-Atom Transfer | Not explicitly stated in abstract | DFT | [2] |

Table 1: Summary of Calculated Activation Energies for NFSI Reactions

Note: Specific activation energy values were not available in the abstracts of the provided search results. A full review of the cited papers would be necessary to populate this column with precise data.

Experimental Protocols: A Glimpse into the Computational Toolbox

The accuracy and reliability of theoretical predictions are intrinsically linked to the computational methods employed. The following section details the typical methodologies used in the theoretical investigation of NFSI reactivity.

General Computational Details for DFT Studies:

-

Software: Gaussian suite of programs (e.g., Gaussian 09, Gaussian 16) is commonly used for DFT calculations.

-

Functionals: A variety of density functionals are employed, with the choice depending on the specific system and reaction being studied. Common functionals include:

-

B3LYP: A hybrid functional that is widely used for a broad range of chemical systems.

-

M06-2X: A high-nonlocality functional that often provides good accuracy for thermochemistry and kinetics.

-

ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, suitable for non-covalent interactions.

-

-

Basis Sets: The choice of basis set determines the accuracy of the electronic wavefunction description. Commonly used basis sets include:

-

6-31G(d,p): A Pople-style basis set of double-zeta quality with polarization functions on heavy and light atoms.

-

def2-TZVP: A triple-zeta valence quality basis set with polarization functions.

-

LANL2DZ: A basis set that uses an effective core potential for heavier atoms like palladium, reducing computational cost.

-

-

Solvation Models: To account for the effect of the solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are frequently used.

-

Geometry Optimization and Frequency Calculations: The geometries of all stationary points (reactants, intermediates, transition states, and products) are fully optimized. Frequency calculations are then performed to characterize these stationary points as either minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are often performed to confirm that a transition state connects the correct reactant and product minima.

Visualizing Reaction Pathways and Logical Relationships

Diagrammatic representations are invaluable for comprehending complex reaction mechanisms and workflows. The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of NFSI reactivity.

References

Methodological & Application

Application Notes and Protocols for Electrophilic Fluorination of Arenes using N-Fluorobenzenesulfonimide (NFSI)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrophilic fluorination of arenes using N-Fluorobenzenesulfonimide (NFSI). NFSI is a stable, crystalline solid that serves as a versatile and effective electrophilic fluorinating agent for a wide range of aromatic compounds, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] This document covers transition-metal-free, Lewis acid-catalyzed, and palladium-catalyzed methods, offering researchers a selection of protocols to suit various substrates and desired outcomes.

Introduction

The introduction of fluorine atoms into aromatic systems can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.[2][3] this compound (NFSI) has emerged as a preferred reagent for electrophilic fluorination due to its stability, ease of handling, and high reactivity.[5][6] It offers a milder and often more selective alternative to other fluorinating agents.[5][7] This document outlines several reliable methods for the direct C-H fluorination of arenes using NFSI.

Data Presentation

The following tables summarize the quantitative data for the electrophilic fluorination of various arenes with NFSI under different catalytic conditions.

Table 1: Transition-Metal-Free Electrophilic Fluorination of Arenes with NFSI

| Substrate | Conditions | Time | Product(s) | Yield (%) | Reference(s) |

| Anisole | Neat, 100°C | 24h | o-fluoroanisole, p-fluoroanisole | 40 (mixture) | [8] |

| 1,3-Dimethoxybenzene | Ball milling, 25-30 Hz | 3h | Monofluorinated products | Mixture | [1] |

| 1,3,5-Trimethoxybenzene | Ball milling, 25-30 Hz, 1.0 equiv NFSI | 3h | Monofluorinated product | 51 | [1] |

| 2-Naphthol | Ball milling, 30 Hz, 2.0 equiv NFSI | 3h | 1,1-Difluoronaphthalen-2(1H)-one | 51 | [1] |

| Electron-rich arenes (e.g., anisoles, phenols, toluenes, naphthalenes) | Solvent-free | Variable | Mono-fluorinated products | Poor to good (often mixtures of regioisomers) | [7] |

Table 2: Lewis Acid-Catalyzed Electrophilic Fluorination of Arenes with NFSI

| Substrate | Catalyst | Solvent | Temperature | Product | Yield (%) | Reference(s) |

| (Hetero)arenes | ZrCl₄ | DCM | Room Temp. | Mono-fluorinated products | Moderate to good | [5][7] |

Table 3: Palladium-Catalyzed Electrophilic Fluorination of Arenes with NFSI

| Substrate | Catalyst System | Solvent | Temperature | Product | Yield (%) | Reference(s) |

| (Hetero)arenes with N-heterocyclic directing groups | Pd(OAc)₂/TFA | MeNO₂/MeCN | 110°C | ortho-monofluorinated products | Moderate to good | [5] |

| 2-Arylpyridines | Pd(OAc)₂ | MeCN | 150°C (µW) | ortho-fluorinated product | up to 75 | [9][10] |

| Arenes with oxazoline (B21484) directing group | Pd(NO₃)₂/AgNO₃ | - | 80°C | ortho-fluorinated products | 13-100 | [7] |

Signaling Pathways and Experimental Workflows

General Mechanism of Electrophilic Aromatic Fluorination

The electrophilic fluorination of arenes with NFSI generally proceeds through a classical electrophilic aromatic substitution (SEAr) mechanism. The electron-rich arene attacks the electrophilic fluorine atom of NFSI, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation re-aromatizes the ring to yield the fluorinated product.

References

- 1. Multi-faceted reactivity of this compound (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. juniperpublishers.com [juniperpublishers.com]

Application Notes and Protocols: N-Fluorobenzenesulfonimide in Palladium-Catalyzed C-H Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H amination is a powerful and atom-economical strategy for the synthesis of nitrogen-containing molecules, which are prevalent in pharmaceuticals and agrochemicals. Palladium catalysis has emerged as a robust tool for these transformations. N-Fluorobenzenesulfonimide (NFSI) has been identified as a versatile reagent in this field, acting as both an aminating agent and an oxidant. This document provides detailed application notes and experimental protocols for palladium-catalyzed C-H amination reactions utilizing NFSI, focusing on amide-directed aromatic C-H amination and remote benzylic C-H amination.